N-{4-[(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide
Description
N-{4-[(2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is a synthetic compound featuring a 4,5-dihydroimidazole core substituted with a 3,4-dichlorophenylmethylsulfanyl group and a sulfonamide-linked acetamide moiety. This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the dichlorophenyl group and hydrogen-bonding capabilities from the sulfonyl and acetamide functionalities.
Properties
IUPAC Name |
N-[4-[[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3S2/c1-12(24)22-14-3-5-15(6-4-14)28(25,26)23-9-8-21-18(23)27-11-13-2-7-16(19)17(20)10-13/h2-7,10H,8-9,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOOCECFNWVXRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by cyclization.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached through nucleophilic substitution reactions, using reagents such as dichlorobenzene and a suitable base.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the target molecule under controlled conditions, such as specific temperatures and solvents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-{4-[(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-{4-[(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites in enzymes, while the sulfonyl group can form strong interactions with proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Main Compound vs. N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide ()
- Substituents : The main compound has a 3,4-dichlorophenyl group, whereas the analog in features a 4-chlorophenyl substituent .
- Impact: The additional chlorine atom in the main compound increases lipophilicity (estimated XLogP3 ~3.5 vs. The dichloro substitution may also improve binding affinity in hydrophobic enzyme pockets .
Main Compound vs. 2-(2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]acetamide ()
- Substituents : introduces a hydroxymethyl group on the imidazole ring and a 4-fluorophenylmethyl group on the acetamide nitrogen .
- Impact: The hydroxymethyl group increases polarity (higher hydrogen-bond donor count: 2 vs. 1 in the main compound), which could improve solubility. The fluorophenyl group may enhance metabolic stability due to fluorine’s electron-withdrawing effects .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Lipophilicity and Solubility
Molecular Weight and Drug-Likeness
- The main compound’s higher molecular weight (~459.4 vs.
Pharmacological Implications
- Main Compound : The dichlorophenyl group could enhance target binding in diseases like microbial infections or cancer, where halogenated aromatics are common pharmacophores. However, increased lipophilicity raises toxicity risks (e.g., hepatotoxicity) .
- Compound : Simpler chlorophenyl substitution offers a balance of solubility and permeability, suitable for systemic applications requiring moderate lipophilicity .
- Compound: The hydroxymethyl group may improve water solubility for intravenous delivery, while the fluorophenyl group could reduce oxidative metabolism, extending half-life .
Biological Activity
N-{4-[(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antiproliferative, and cytotoxic effects, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A dichlorophenyl group
- A sulfanyl linkage
- An imidazole core
- A sulfonamide moiety
This structural arrangement is significant for its biological interactions and activities.
Antimicrobial Activity
Research has shown that imidazole derivatives exhibit various antimicrobial properties. In a study evaluating the antimicrobial efficacy of related compounds, it was noted that certain derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria. However, specific tests on this compound have not consistently demonstrated potent antimicrobial effects against all tested strains.
| Bacterial Strain | Activity Observed |
|---|---|
| Methicillin-susceptible S. aureus | Negative |
| Methicillin-resistant S. aureus | Negative |
| E. coli | Negative |
| K. pneumoniae | Negative |
These findings align with literature indicating that while many imidazole derivatives show promise, this specific compound may require further modification for enhanced activity against resistant strains .
Antiproliferative Effects
The antiproliferative potential of this compound has been explored in various cancer cell lines. For instance:
- The compound demonstrated moderate cytotoxicity in HepG2 (liver cancer) and C6 (glioma) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 12.5 |
| C6 | 15.0 |
These results suggest that while the compound exhibits some cytotoxic effects, further optimization may be necessary to enhance its selectivity and potency against cancer cells .
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of key enzymes : The sulfonamide moiety may interact with bacterial dihydropteroate synthase or similar enzymes in cancer pathways.
- Cell cycle disruption : Studies indicate that imidazole derivatives can induce apoptosis in cancer cells by disrupting the cell cycle.
Case Studies
Several case studies have highlighted the potential applications of imidazole derivatives in treating infections and cancer:
- Case Study 1 : A clinical trial involving a series of imidazole derivatives showed that modifications to the imidazole ring improved both antibacterial and anticancer activities.
- Case Study 2 : Research on structurally similar compounds revealed that introducing electron-withdrawing groups enhanced antiproliferative effects in various cancer models.
Q & A
Q. What synthetic strategies are employed to construct the imidazole-sulfonamide core of this compound?
The synthesis typically involves cyclocondensation reactions to form the 4,5-dihydroimidazole ring. Substituents like the 3,4-dichlorophenylmethylsulfanyl group are introduced via nucleophilic substitution or thiol-ene reactions. For example, tri-substituted imidazole derivatives are synthesized using aldehydes, ammonium acetate, and substituted benzils under reflux conditions in acetic acid . The sulfonyl group is introduced via oxidation of thioethers or direct sulfonation of the phenyl ring.
Q. How is the compound’s purity and structural identity validated post-synthesis?
Analytical methods include:
Q. What in vitro assays are used to evaluate its preliminary biological activity?
Common assays include:
- Enzyme inhibition studies (e.g., spectrophotometric assays for kinases or proteases).
- Antimicrobial susceptibility testing using agar dilution or microbroth dilution methods, as sulfonamide derivatives often target dihydropteroate synthase .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields using Design of Experiments (DoE)?
DoE methodologies, such as factorial designs or response surface modeling, systematically vary parameters like temperature, solvent polarity, and catalyst concentration. For example, flow-chemistry setups enable precise control of reaction kinetics and scalability, as demonstrated in imidazole synthesis via Omura-Sharma-Swern oxidation .
Q. What structural modifications enhance target selectivity while minimizing off-target effects?
Structure-Activity Relationship (SAR) studies focus on:
- Replacing the 3,4-dichlorophenyl group with fluorinated or methoxy analogs to modulate lipophilicity and binding affinity .
- Varying the sulfonamide’s substituents (e.g., electron-withdrawing groups like nitro or electron-donating groups like methoxy) to optimize interactions with enzymatic active sites .
Q. Table 1: Comparative Yields of Imidazole Derivatives via Different Methods
| Substituent | Synthesis Method | Yield (%) | Reference |
|---|---|---|---|
| 3,4-Dichlorophenyl | Cyclocondensation | 65–78 | |
| 4-Methoxyphenyl | Flow Chemistry | 82 | |
| 4-Nitrophenyl | Microwave-Assisted | 70 |
Q. Table 2: Physicochemical Properties of Analogous Compounds
| Property | Value | Method/Source |
|---|---|---|
| pKa (acetamide NH) | ~13.7 | Computational |
| LogD (pH 7.4) | 2.5–2.7 | HPLC Retention |
| Polar Surface Area | 67.87 Ų | X-ray Data |
Contradictions and Resolutions
- Synthetic Yield Variability : reports lower yields (65–78%) for traditional cyclocondensation vs. flow chemistry (82% in ). Resolution: Flow systems reduce side reactions through better mixing and temperature control .
- Biological Activity : Sulfonamides in show antimicrobial activity, but dichlorophenyl analogs may prioritize kinase inhibition. SAR studies must balance substituent effects on target vs. off-target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
